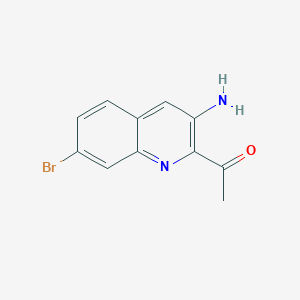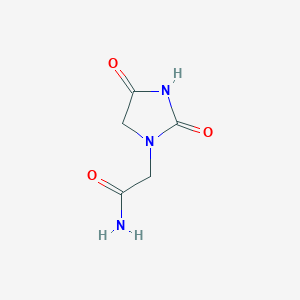
(S)-2-(4-Fluoro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Fluoro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid is a synthetic organic compound that features a fluorinated benzoyl group, an indole moiety, and a propionic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluoro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as indole-3-acetic acid.
Introduction of the Fluorinated Benzoyl Group: This step could involve the use of 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Coupling Reactions: The final step might involve coupling the indole derivative with the fluorinated benzoyl group under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(S)-2-(4-Fluoro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing the benzoyl group or the indole moiety.
Substitution: Particularly at the fluorinated benzoyl group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Possible use in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action for (S)-2-(4-Fluoro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid would depend on its specific biological targets. It might interact with enzymes or receptors, modulating their activity through binding interactions. The indole moiety could play a crucial role in these interactions, given its presence in many biologically active compounds.
類似化合物との比較
Similar Compounds
- (S)-2-(4-Chloro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid
- (S)-2-(4-Methyl-benzoylamino)-3-(1H-indol-3-yl)-propionic acid
Uniqueness
The presence of the fluorine atom in (S)-2-(4-Fluoro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid can significantly alter its chemical properties, such as its reactivity and binding affinity to biological targets, compared to its chloro or methyl analogs.
特性
分子式 |
C18H15FN2O3 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
(2S)-2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H15FN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m0/s1 |
InChIキー |
IQPJLNVWVQKWMI-INIZCTEOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




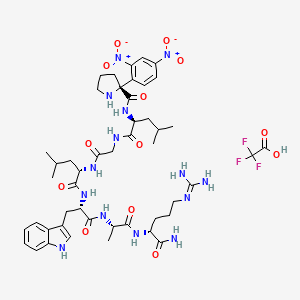

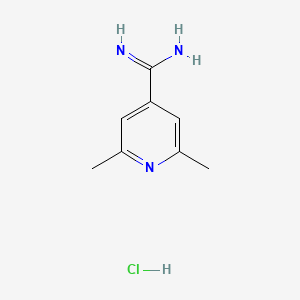
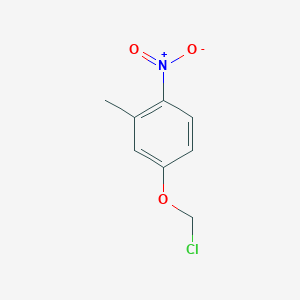
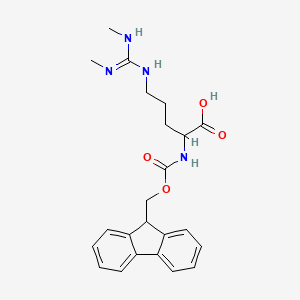
![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)

![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13653157.png)
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
